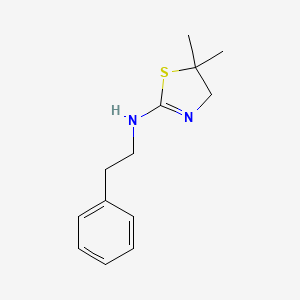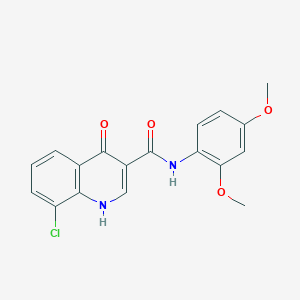![molecular formula C23H24N2O2S B11472209 4-{[5-(1-Adamantyl)-2-methyl-3-furoyl]amino}phenyl thiocyanate](/img/structure/B11472209.png)
4-{[5-(1-Adamantyl)-2-methyl-3-furoyl]amino}phenyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(ADAMANTAN-1-YL)-N-[4-(CYANOSULFANYL)PHENYL]-2-METHYLFURAN-3-CARBOXAMIDE is a synthetic compound characterized by its unique structure, which includes an adamantane core, a cyanosulfanyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ADAMANTAN-1-YL)-N-[4-(CYANOSULFANYL)PHENYL]-2-METHYLFURAN-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized through reactions such as halogenation or nitration.
Introduction of the Cyanosulfanyl Group: This step involves the reaction of a suitable precursor with thiocyanate under controlled conditions.
Formation of the Furan Ring: The furan ring is synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(ADAMANTAN-1-YL)-N-[4-(CYANOSULFANYL)PHENYL]-2-METHYLFURAN-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(ADAMANTAN-1-YL)-N-[4-(CYANOSULFANYL)PHENYL]-2-METHYLFURAN-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(ADAMANTAN-1-YL)-N-[4-(CYANOSULFANYL)PHENYL]-2-METHYLFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane core is known for its ability to enhance the stability and bioavailability of the compound. The cyanosulfanyl group may interact with enzymes or receptors, modulating their activity. The furan ring can participate in various biochemical pathways, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- 5-(ADAMANTAN-1-YL)-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-CHLORO-BENZYLIDENE)-HYDRAZIDE
- 5-(ADAMANTAN-1-YL)-4-AMINO-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES
- 5-(ADAMANTAN-1-YL)-4-(3-CHLOROPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
Uniqueness
5-(ADAMANTAN-1-YL)-N-[4-(CYANOSULFANYL)PHENYL]-2-METHYLFURAN-3-CARBOXAMIDE is unique due to its combination of an adamantane core, a cyanosulfanyl group, and a furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H24N2O2S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
[4-[[5-(1-adamantyl)-2-methylfuran-3-carbonyl]amino]phenyl] thiocyanate |
InChI |
InChI=1S/C23H24N2O2S/c1-14-20(22(26)25-18-2-4-19(5-3-18)28-13-24)9-21(27-14)23-10-15-6-16(11-23)8-17(7-15)12-23/h2-5,9,15-17H,6-8,10-12H2,1H3,(H,25,26) |
InChI Key |
SOYYBDQWLWBVNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C23CC4CC(C2)CC(C4)C3)C(=O)NC5=CC=C(C=C5)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[(4Z)-1,1,1-trifluoro-4-[(furan-2-ylmethyl)imino]-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]benzamide](/img/structure/B11472126.png)


![Pyrimido[4,5-d]pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-6-(1-methylethyl)-1-(phenylmethyl)-2-thioxo-](/img/structure/B11472172.png)
![[4-(2-Chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11472176.png)
![7-(2,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11472180.png)
![5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11472182.png)
![N-[2-(4-chlorophenyl)ethyl]-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide](/img/structure/B11472183.png)
![methyl (2E)-3-[5-methoxy-4-(2-methoxy-2-oxoethoxy)-2-nitrophenyl]prop-2-enoate](/img/structure/B11472188.png)
![[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside](/img/structure/B11472192.png)
![1-(3-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11472201.png)
![8-chloro-2,3-dimethoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one](/img/structure/B11472218.png)
![ethyl 2-[(3-acetylphenyl)amino]-N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoroalaninate](/img/structure/B11472222.png)
![8-[3-(Pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine](/img/structure/B11472224.png)
